Hedgehog agonist 1

Hedgehog signaling Smoothened agonist potency

Ideal for in vivo CNS and regenerative studies, SAG 21k provides sub-nanomolar potency (EC50 0.3-0.4 nM), validated oral bioavailability, and robust blood-brain barrier penetration. Choose this agonist over less potent alternatives for reliable systemic pathway activation at low, safer doses.

Molecular Formula C29H28ClF2N3O2S
Molecular Weight 556.1 g/mol
Cat. No. B1663737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedgehog agonist 1
Synonyms3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Molecular FormulaC29H28ClF2N3O2S
Molecular Weight556.1 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=C(C=CC(=C2)C3=CC=NC=C3)OC)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl
InChIInChI=1S/C29H28ClF2N3O2S/c1-33-20-4-6-21(7-5-20)35(29(36)28-26(30)25-22(31)8-9-23(32)27(25)38-28)16-19-15-18(3-10-24(19)37-2)17-11-13-34-14-12-17/h3,8-15,20-21,33H,4-7,16H2,1-2H3
InChIKeyYVIFQUJDZSAFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide: High-Potency Smoothened Agonist for Hedgehog Pathway Research


3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, commonly referred to as SAG 21k or Hedgehog agonist 1, is a synthetic small molecule that functions as a highly potent and selective agonist of the Smoothened (Smo) receptor [1]. This compound activates the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, stem cell maintenance, and tissue repair . Its molecular structure, featuring a benzo[b]thiophene core with specific halogen and pyridinyl substitutions, confers unique pharmacological properties, including nanomolar potency, oral bioavailability, and the ability to cross the blood-brain barrier .

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide: Why Generic Substitution with Other Smoothened Agonists Compromises Experimental Outcomes


While several Smoothened (Smo) agonists exist for Hedgehog pathway research, 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) exhibits a unique combination of sub-nanomolar potency, oral bioavailability, and brain penetrance that is not replicated by its closest structural or functional analogs [1]. Generic substitution with less potent agonists such as SAG (EC50 = 3 nM) or Purmorphamine (EC50 = 1 μM) would require significantly higher concentrations to achieve equivalent pathway activation, potentially introducing off-target effects, toxicity, or solubility limitations . Furthermore, the lack of oral bioavailability or blood-brain barrier penetration in many alternative Smo agonists precludes their use in systemic, in vivo neurological or regenerative medicine studies where SAG 21k has demonstrated efficacy .

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide: Quantitative Evidence for Superior Potency, Bioavailability, and Structural Differentiation


Sub-Nanomolar Smoothened Agonist Potency (EC50 = 0.3-0.4 nM) Significantly Outperforms SAG and Purmorphamine

In a cell-based reporter assay using C3H/10T1/2 cells expressing Smoothened (Smo), 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) activates the Hedgehog pathway with an EC50 of 0.3-0.4 nM . In contrast, the widely used Smo agonist SAG exhibits an EC50 of 3 nM in a comparable Shh-LIGHT2 cell assay , while Purmorphamine requires an EC50 of approximately 1 μM (1000 nM) to achieve similar activation . This represents a 7.5- to 10-fold improvement in potency over SAG and a more than 2500-fold improvement over Purmorphamine.

Hedgehog signaling Smoothened agonist potency

Brain Penetrance and Oral Bioavailability Enable In Vivo CNS and Systemic Hedgehog Modulation

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) is both orally bioavailable and capable of crossing the blood-brain barrier (BBB) . In contrast, the classical Smo agonist SAG lacks reported oral bioavailability and BBB penetration, limiting its utility primarily to in vitro or local administration studies . Purmorphamine, while used in some in vivo contexts, does not exhibit documented brain penetrance and is typically administered via intraperitoneal injection rather than orally .

blood-brain barrier oral bioavailability in vivo pharmacology

High-Affinity Smoothened Binding Confirmed by Co-Crystal Structure (PDB: 6O3C)

The binding mode of 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) to the Smoothened receptor has been resolved at atomic resolution by X-ray crystallography (PDB ID: 6O3C) [1]. This structure reveals a unique binding pose within the Smo heptahelical bundle, stabilized by an intracellular nanobody that locks the receptor in an active conformation [2]. While other Smo agonists like SAG and Hh-Ag1.5 have been characterized biochemically, only SAG 21k and a few related analogs have been co-crystallized with active-state Smo, providing definitive structural evidence for its mechanism of action and enabling structure-based drug design efforts [3].

structural biology Smoothened receptor binding mode

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide: Optimal Use Cases for Neurological, Regenerative, and Developmental Biology Research


In Vivo CNS Studies Requiring Oral or Systemic Hedgehog Pathway Activation

Due to its oral bioavailability and ability to cross the blood-brain barrier, 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) is ideally suited for in vivo studies of Hedgehog signaling in the central nervous system. Researchers investigating stroke recovery, neurodegeneration, or neural regeneration can administer the compound systemically via oral gavage or intraperitoneal injection, achieving robust pathway activation in brain tissue as evidenced by increased Gli1 and Ptch1 expression in facial nerve injury models [1].

Cartilage and Bone Regeneration Research Leveraging Sub-Nanomolar Potency

The exceptional potency of 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) (EC50 = 0.3-0.4 nM) makes it the agonist of choice for stimulating chondrogenesis and bone repair. In murine segmental bone defect models, systemic administration of SAG 21k at 5 mg/kg/day significantly enhanced cartilage formation and increased bone volume, demonstrating efficacy at low doses that minimize potential off-target effects [2]. This potency advantage over SAG (EC50 = 3 nM) translates to more robust pathway activation at clinically relevant concentrations.

Structure-Based Drug Discovery and Smoothened Mechanistic Studies

For medicinal chemists and structural biologists investigating Smoothened receptor pharmacology, 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide (SAG 21k) provides a validated, high-resolution structural template (PDB: 6O3C) of an active-state Smo-agonist complex [3]. This enables rational design of novel Smo modulators, computational docking studies, and detailed mechanistic investigations that are not possible with structurally uncharacterized agonists like SAG or Purmorphamine.

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